(2-Methoxypyridin-4-yl)methanamine dihydrochloride

LOXL2 inhibition Fibrosis Cancer metastasis

Address LOXL2 inhibitor SAR needs with a soluble reference standard. This dihydrochloride salt enables direct potency benchmarking: (1) IC50 = 1.18 µM for human LOXL2 at pH 8.0, 37°C; (2) Aqueous solubility >10 mg/mL eliminates DMSO artifacts; (3) Stable salt form for long-term storage and global shipping.

Molecular Formula C7H12Cl2N2O
Molecular Weight 211.09 g/mol
CAS No. 1029689-75-5
Cat. No. B1401430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxypyridin-4-yl)methanamine dihydrochloride
CAS1029689-75-5
Molecular FormulaC7H12Cl2N2O
Molecular Weight211.09 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)CN.Cl.Cl
InChIInChI=1S/C7H10N2O.2ClH/c1-10-7-4-6(5-8)2-3-9-7;;/h2-4H,5,8H2,1H3;2*1H
InChIKeyCPKVLZRKNGBAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxypyridin-4-yl)methanamine dihydrochloride Specifications


(2-Methoxypyridin-4-yl)methanamine dihydrochloride (CAS 1029689-75-5) is a heterocyclic pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position, supplied as a dihydrochloride salt with molecular formula C7H12Cl2N2O and molecular weight 211.09 g/mol . The free base form (CAS 148900-69-0) has molecular weight 138.17 g/mol and is a key building block in medicinal chemistry for kinase inhibitor development . The compound is commercially available from multiple vendors with purities ranging from 85% to 98% (HPLC) .

LOXL2 enzyme inhibition SAR studies
CYP2A6 selectivity profiling
Kinase inhibitor fragment library screening

Critical Role of 2-Methoxy Substitution for LOXL2


Simple substitution of the 2-methoxy group with hydrogen, chloro, or fluoro substituents in 4-pyridinemethanamine scaffolds produces measurable differences in LOXL2 inhibitory potency that cannot be predicted from structure alone [1]. In a standardized LOXL2 enzymatic assay at pH 8.0 and 37°C, the 2-methoxy derivative (IC50 = 1.18 µM) exhibits distinct potency compared to the 2-chloro (IC50 = 0.126 µM) and 2-fluoro (IC50 = 0.385 µM) analogs [2]. These quantitative variations demonstrate that the methoxy group confers a specific electronic and steric profile affecting target engagement, and procurement of the exact 2-methoxy substitution pattern is essential for reproducing published LOXL2 inhibition data or for structure-activity relationship studies where the methoxy moiety is the defined variable of interest.

2-H substitution
Replacement with hydrogen may abolish the electronic profile required for LOXL2 target engagement.
2-Cl or 2-F substitution
Chloro and fluoro analogs exhibit distinct LOXL2 potency; their inhibitory profiles may not match methoxy-based SAR expectations.
Free base form
Free base may show reduced aqueous solubility and handling stability compared to the dihydrochloride salt, potentially affecting assay reproducibility.

LOXL2 Inhibition: Methoxy vs Halogenated Analogs


LOXL2 Inhibition: 2-Methoxy vs 2-Chloro Analog

In a direct head-to-head enzymatic assay under identical conditions, 1-(2-methoxypyridin-4-yl)methanamine (free base) exhibits an IC50 of 1.18 µM against recombinant human LOXL2 protein, compared to the 2-chloro analog (1-(2-chloropyridin-4-yl)methanamine) which shows an IC50 of 0.126 µM [1]. This represents a 9.4-fold difference in potency between the two compounds, with the chloro derivative being more potent. This quantitative data enables researchers to select the appropriate substitution pattern based on desired potency windows in LOXL2 inhibitor optimization programs.

2-MeO vs 2-Cl
Head-to-head
IC50: 1.18 µM vs 0.126 µM (9.4-fold, chloro more potent)
Methoxy profile supports SAR at µM potency level; chloro analog ~9× more potent.
Conditions: pH 8.0, 37°C, recombinant human LOXL2
LOXL2 inhibition Fibrosis Cancer metastasis

LOXL2 Inhibition: 2-Methoxy vs 2-Fluoro Analog

The same LOXL2 enzymatic assay reveals that 1-(2-methoxypyridin-4-yl)methanamine (IC50 = 1.18 µM) is approximately 3.1-fold less potent than the 2-fluoro analog 1-(2-fluoropyridin-4-yl)methanamine (IC50 = 0.385 µM) [1]. The methoxy and fluoro substituents impart distinct electronic properties (electron-donating vs. electron-withdrawing) that differentially modulate LOXL2 active site interactions.

2-MeO vs 2-F
Head-to-head
IC50: 1.18 µM vs 0.385 µM (3.1-fold, fluoro more potent)
Methoxy analog ~3× less potent than fluoro; useful for µM-range LOXL2 studies.
pH 8.0, 37°C, same assay system
LOXL2 inhibition Fibrosis Enzyme selectivity

LOXL2 Inhibition: 2-Methoxy vs Unsubstituted Parent

The unsubstituted parent scaffold 1-(pyridin-4-yl)methanamine also demonstrates LOXL2 inhibitory activity in the same assay system. While a precise IC50 for the unsubstituted compound was not tabulated in the source, the inclusion of both the parent and 2-methoxy derivative in the same inhibitor panel confirms that both are active LOXL2 ligands [1]. The 2-methoxy substitution introduces measurable changes in potency relative to other 2-substituted analogs, establishing it as a defined chemical tool.

vs Unsubstituted
Class-level
Target IC50: 1.18 µM; parent active (precise value not provided)
Parent scaffold active but potency unquantified; methoxy substitution critical for defined IC50 reference.
Data to verify; source does not report exact parent IC50
LOXL2 inhibition Structure-activity relationship Medicinal chemistry

CYP2A6 Inhibition: 4-Position Substitution Key Role

Published medicinal chemistry research on pyridine methanamines identifies the 4-position of 3-alkynyl and 3-heteroaromatic substituted pyridine methanamines as a critical modification site that elicits increased potency and enhanced selectivity for cytochrome P450 2A6 (CYP2A6) inhibition [1]. While this study does not directly report data for (2-methoxypyridin-4-yl)methanamine, it establishes the 4-pyridinemethanamine scaffold as a privileged chemotype for CYP2A6 modulation and validates the 4-position substitution strategy as mechanistically relevant for achieving target selectivity.

CYP2A6 Chemotype
Class-level
4-Pyridinemethanamine scaffold validated for CYP2A6 inhibition; 2-methoxy not directly tested.
Supports exploration of 4-position substitution for CYP2A6 selectivity.
Supporting evidence; not compound-specific data
CYP2A6 inhibition Drug metabolism Selectivity

Dihydrochloride Salt vs Free Base Form

(2-Methoxypyridin-4-yl)methanamine is available in two distinct forms: the free base (CAS 148900-69-0, MW 138.17 g/mol) and the dihydrochloride salt (CAS 1029689-75-5, MW 211.09 g/mol). The dihydrochloride salt offers increased aqueous solubility and improved solid-state stability compared to the free base, which is critical for aqueous biological assay preparation and long-term storage . Commercial vendors offer the dihydrochloride salt with purities of 85% (Sigma-Aldrich) to ≥95% (Leyan, MolCore), enabling researchers to select appropriate grades based on experimental requirements .

Salt vs Free Base
Data to verify
Dihydrochloride (MW 211.09) vs free base (MW 138.17); salt offers higher aqueous solubility.
Salt form preferred for aqueous biological assays; free base may require formulation.
Supplier data; verify solubility for specific assay conditions
Chemical procurement Salt selection Solubility

AKR1C3-Dependent KARS Inhibitor Synthesis

4-(Aminomethyl)-2-methoxypyridine (the free base of the target compound) is specifically cited as a starting material for the preparation of tricyclic AKR1C3-dependent KARS inhibitors [1]. AKR1C3 (aldo-keto reductase family 1 member C3) is a validated target in castration-resistant prostate cancer and other hormone-dependent malignancies. The compound's primary amine functionality at the 4-position enables facile derivatization to generate diverse inhibitor libraries targeting this enzyme class.

AKR1C3 Inhibitor Synthesis
Reported
Starting material for tricyclic AKR1C3-dependent KARS inhibitors.
Enables direct entry into AKR1C3 inhibitor development without de novo route design.
Synthetic building block; assay validation required for target engagement
AKR1C3 KARS inhibitor Cancer therapeutics

(2-Methoxypyridin-4-yl)methanamine dihydrochloride Applications


LOXL2 Inhibitor Lead Optimization & SAR

Researchers developing small-molecule LOXL2 inhibitors for fibrosis or cancer metastasis applications should procure (2-methoxypyridin-4-yl)methanamine dihydrochloride as a reference standard for structure-activity relationship (SAR) studies. The compound's IC50 of 1.18 µM against human LOXL2 at pH 8.0 and 37°C provides a defined potency benchmark for comparing novel derivatives [1]. The dihydrochloride salt form ensures aqueous solubility for direct dilution into enzymatic assay buffers, eliminating solubility-related artifacts in dose-response curves. Use this compound to establish baseline inhibition in LOXL2 enzymatic assays and to validate that new synthetic analogs achieve desired potency shifts relative to this well-characterized methoxy-substituted scaffold.

CYP2A6 Inhibitor Discovery Programs

Medicinal chemistry teams targeting cytochrome P450 2A6 (CYP2A6) for smoking cessation or drug metabolism modulation should utilize (2-methoxypyridin-4-yl)methanamine as a privileged building block. Published evidence identifies the 4-position of pyridine methanamines as a critical modification site for achieving enhanced CYP2A6 potency and selectivity [2]. The 2-methoxy substitution pattern offers a defined starting point for exploring electronic effects on CYP2A6 binding, and the dihydrochloride salt facilitates aqueous solubility during compound handling and assay preparation. Integrate this building block into parallel synthesis workflows to generate focused libraries exploring 4-position derivatization while maintaining the 2-methoxy group constant.

AKR1C3-Dependent KARS Inhibitor Synthesis

Chemistry groups developing novel therapeutics for castration-resistant prostate cancer should procure (2-methoxypyridin-4-yl)methanamine dihydrochloride as a key synthetic intermediate for tricyclic AKR1C3-dependent KARS inhibitors [3]. The free base form (generated by neutralization of the dihydrochloride salt) provides a reactive primary amine handle for amide coupling, reductive amination, or urea formation to construct the tricyclic core. Procurement of the dihydrochloride salt offers superior storage stability and ease of handling compared to the free base, which may undergo gradual oxidation or discoloration upon prolonged storage. Use this building block in multi-step synthetic routes to access proprietary AKR1C3 inhibitor scaffolds.

Kinase Inhibitor Fragment Library Construction

Fragment-based drug discovery (FBDD) groups targeting diverse kinase enzymes should include (2-methoxypyridin-4-yl)methanamine dihydrochloride in screening libraries. The 2-methoxy-4-pyridinemethanamine scaffold is a recognized privileged structure in kinase inhibitor design due to its ability to engage hinge-binding motifs via the pyridine nitrogen while offering the 4-aminomethyl group for vector diversification [4]. The dihydrochloride salt provides high aqueous solubility (>10 mg/mL in water) for direct dispensing into fragment screening plates without DMSO stock solution preparation. Screen this fragment against kinase panels to identify initial hits that can be elaborated into lead compounds through structure-guided optimization.

Application
Selection Property
Validation Focus
LOXL2 inhibitor SAR studies
2-Methoxy substitution pattern
LOXL2 enzyme inhibition reproducibility
CYP2A6 inhibitor discovery
4-Pyridinemethanamine chemotype
CYP2A6 selectivity profiling
AKR1C3 inhibitor synthesis
Primary amine building block
Synthetic route feasibility
Kinase inhibitor fragment library
Hinge-binding scaffold fit
Fragment hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Methoxypyridin-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.